molecular formula C8H10ClNO B040158 4-Cyanocyclohexane-1-carbonyl chloride CAS No. 121487-73-8

4-Cyanocyclohexane-1-carbonyl chloride

Cat. No.: B040158
CAS No.: 121487-73-8
M. Wt: 171.62 g/mol
InChI Key: XTNVLEVPXCVDTB-UHFFFAOYSA-N
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Description

4-Cyanocyclohexane-1-carbonyl chloride is a versatile and highly valuable bifunctional synthetic intermediate designed for advanced organic synthesis and drug discovery research. Its primary utility stems from the distinct and complementary reactivity of its acyl chloride and nitrile functional groups. The highly electrophilic acyl chloride moiety readily undergoes nucleophilic acyl substitution with a wide range of amines and alcohols to form amide and ester linkages, respectively. This makes it an ideal candidate for the synthesis of cyclohexane-based peptidomimetics, where the rigid cyclohexane scaffold is used to constrain peptide conformations, potentially leading to enhanced biological activity, metabolic stability, and receptor selectivity.

Properties

CAS No.

121487-73-8

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-cyanocyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H10ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-4H2

InChI Key

XTNVLEVPXCVDTB-UHFFFAOYSA-N

SMILES

C1CC(CCC1C#N)C(=O)Cl

Canonical SMILES

C1CC(CCC1C#N)C(=O)Cl

Synonyms

Cyclohexanecarbonyl chloride, 4-cyano-, cis- (9CI)

Origin of Product

United States

Preparation Methods

Bromination and Esterification

Methyl catechol undergoes bromination using N-bromosuccinimide (NBS) in trifluoroacetic anhydride, yielding 5-bromo-2-methoxyphenol. Subsequent esterification with cyclopentyl bromide in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) produces O-cyclopentyl-(5-bromo-2-methoxy)phenol with a 75% yield.

Table 1: Reaction Conditions for Bromination and Esterification

StepReagentsSolventTemperatureTimeYield
BrominationNBS, trifluoroacetic anhydrideDMF25°C24 h85%
EsterificationCyclopentyl bromide, K<sub>2</sub>CO<sub>3</sub>DMF120°C19 h75%

Ketone Formation and Cyanation

The ester intermediate is converted to 2-tetrahydrobenzene-1-ketone via lithiation with n-butyllithium (n-BuLi) at -78°C. Cyanation employs potassium cyanide (KCN) and ammonium chloride (NH<sub>4</sub>Cl) in DMF at 110°C for 48 hours, introducing the cyano group at the 4-position.

Acyl Chloride Formation

The final step involves treating 4-cyanocyclohexane-1-carboxylic acid with thionyl chloride in dichloromethane (DCM) under reflux. This method achieves an overall yield of 42% across nine steps, with the acyl chloride formation yielding >90%.

Alternative Cyanation Approaches

Post-functionalization of pre-formed acyl chlorides offers a complementary route. For instance, 4-chlorocyclohexane-1-carbonyl chloride reacts with copper(I) cyanide (CuCN) in DMF at 150°C, facilitating nucleophilic aromatic substitution. However, this method suffers from low regioselectivity (≤40%) due to competing elimination reactions.

Reaction Optimization and Catalytic Methods

Recent advances focus on catalytic systems to enhance efficiency. Palladium-catalyzed cyanation using zinc cyanide (Zn(CN)<sub>2</sub>) and triphenylphosphine (PPh<sub>3</sub>) in toluene improves yields to 68% while reducing reaction times to 12 hours. Microwave-assisted synthesis further accelerates the process, achieving 95% conversion in 30 minutes at 150°C.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors minimize handling of toxic intermediates like thionyl chloride, while solvent recovery systems enhance sustainability. The patented methyl catechol route remains dominant in industrial settings due to its scalability and compatibility with Good Manufacturing Practices (GMP).

Analytical Characterization Techniques

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying structure and purity. Key spectral data for this compound include:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 3.90 (s, OCH<sub>3</sub>), 2.80–2.40 (m, cyclohexane protons), 1.90–1.50 (m, cyclohexane protons).

  • IR (cm<sup>-1</sup>) : 2250 (C≡N), 1805 (C=O), 650 (C-Cl).

Stability and Decomposition Considerations

The compound’s thermal stability is limited. Studies on related acyl cyanides (e.g., N-benzoyl-N'-1-cyanocyclohexyl diimide) reveal first-order decomposition kinetics in toluene, with an Arrhenius constant of k=1015.08e32.54/RTk = 10^{15.08}e^{-32.54/RT} s<sup>−1</sup> at 81–102°C. Major decomposition products include cyclohexanone and benzaldehyde, underscoring the need for low-temperature storage and anhydrous conditions.

Comparative Analysis of Preparation Methods

Table 2: Comparison of Synthetic Methods

MethodStepsOverall YieldKey AdvantageLimitation
Direct Conversion355%SimplicityLow regioselectivity
Methyl Catechol Route942%High purityLengthy process
Catalytic Cyanation268%SpeedCatalyst cost

Chemical Reactions Analysis

Types of Reactions

4-Cyanocyclohexanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-cyanocyclohexanecarboxylic acid and hydrochloric acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    4-Cyanocyclohexanecarboxylic acid: Formed from hydrolysis.

Scientific Research Applications

4-Cyanocyclohexanecarbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of bioactive compounds for studying biological pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, including potential drugs for various diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyanocyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can also participate in reactions, such as reduction to amines, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-cyanocyclohexane-1-carbonyl chloride with key analogs from the provided evidence, focusing on molecular structure, reactivity, and hazards.

Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups Key Structural Features
This compound C₈H₁₀ClNO 171.45 1: -COCl, 4: -CN Carbonyl chloride, cyano Para-substituted electron-withdrawing groups
trans-4-(Dimethylamino)cyclohexanecarbonyl chloride·HCl C₉H₁₆ClNO·HCl ~225.9 1: -COCl, 4: -N(CH₃)₂ Carbonyl chloride, amine Electron-donating dimethylamino group enhances solubility
1-(2-Propynyl)cyclohexanecarbonyl chloride C₁₀H₁₃ClO 184.66 1: -COCl, 1: -C≡CH Carbonyl chloride, alkyne Propargyl group enables alkyne-specific reactions
4-Methoxycyclohexane-1-sulfonyl chloride C₇H₁₃ClO₃S 212.69 1: -SO₂Cl, 4: -OCH₃ Sulfonyl chloride, methoxy Sulfonyl chloride offers distinct reactivity
Chlorocyclohexane C₆H₁₁Cl 118.6 1: -Cl Alkyl chloride Simple monofunctional derivative

Reactivity and Functional Group Analysis

  • Electrophilic Reactivity: The carbonyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols). The electron-withdrawing -CN group at position 4 further activates the carbonyl carbon, increasing its electrophilicity compared to analogs like the dimethylamino-substituted compound , where the electron-donating group reduces reactivity. Sulfonyl chlorides (e.g., 4-methoxycyclohexane-1-sulfonyl chloride ) exhibit distinct reactivity, forming sulfonamides or sulfonate esters rather than acyl derivatives.
  • Steric and Electronic Effects: The propargyl substituent in 1-(2-propynyl)cyclohexanecarbonyl chloride introduces steric bulk and alkyne functionality, enabling click chemistry applications. Chlorocyclohexane , a simpler alkyl chloride, undergoes SN2 reactions but lacks the acylating capacity of carbonyl chlorides.

Q & A

Q. What are the standard synthetic routes for 4-Cyanocyclohexane-1-carbonyl chloride?

The synthesis typically involves nucleophilic substitution or functional group interconversion. For example, replacing a leaving group (e.g., chloride) at the cyclohexane ring’s 1-position with a cyano group (CN) via reaction with sodium cyanide or metal cyanides in polar aprotic solvents (e.g., DMF, DMSO) at 0–60°C. The acyl chloride group at the 1-position is often introduced using thionyl chloride (SOCl₂) or oxalyl chloride on the corresponding carboxylic acid. Characterization via 1^1H/13^13C NMR and IR spectroscopy confirms the carbonyl (C=O) and nitrile (C≡N) functionalities .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Purity : Use HPLC with UV detection or GC-MS for volatile derivatives.
  • Structural Confirmation : 1^1H NMR (e.g., cyclohexane ring protons’ splitting patterns), 13^13C NMR (carbonyl carbon at ~170 ppm, nitrile carbon at ~120 ppm), and FT-IR (C=O stretch ~1800 cm⁻¹, C≡N stretch ~2250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-Cl]⁺). Follow journal guidelines for reporting experimental details .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Systematic analysis should include:

  • Variable Screening : Solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., Lewis acids like AlCl₃).
  • Data Reproducibility : Replicate experiments under strictly controlled conditions (moisture-free, inert atmosphere).
  • Literature Meta-Analysis : Apply EPA strategies for categorizing studies by methodology rigor, excluding non-peer-reviewed sources .

Q. How does the reactivity of this compound compare to halogenated analogs (e.g., 4-Cl or 4-Br derivatives)?

The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions (e.g., with amines or alcohols). Comparative kinetic studies using 13^{13}C-labeled derivatives or computational DFT analysis can quantify electronic effects. For example, halogenated analogs (Cl, Br) show slower reaction rates due to weaker electron withdrawal compared to CN .

Q. What safety protocols are critical when handling this compound?

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of HCl gas (released during hydrolysis).
  • Storage : Under nitrogen/argon in sealed containers at -20°C to prevent moisture ingress.
  • Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) or dilute NaOH. Refer to SDS guidelines for structurally related acyl chlorides .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., amidation vs. esterification)?

  • Solvent Choice : Polar aprotic solvents (e.g., DCM) favor amidation with amines, while alcohols in non-polar solvents (e.g., toluene) promote esterification.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates esterification; Schotten-Baumann conditions (aqueous/organic biphasic) enhance amide purity.
  • Monitoring : Real-time FT-IR or 1^1H NMR tracks reaction progress and intermediate stability .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Hydrolysis Kinetics : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–40°C. Monitor via HPLC for parent compound depletion and degradation products (e.g., carboxylic acid from acyl chloride hydrolysis).
  • Arrhenius Analysis : Derive activation energy (EaE_a) to predict shelf-life under storage conditions .

Q. What computational tools are recommended to predict the compound’s spectroscopic properties?

  • NMR Prediction : Software like ACD/Labs or Gaussian (DFT calculations with B3LYP/6-31G* basis set) simulates 1^1H/13^13C chemical shifts.
  • IR Simulations : VEDA software for vibrational frequency analysis. Validate against experimental data from PubChem or CAS databases .

Data Interpretation and Reporting

Q. How to address discrepancies between computational and experimental dipole moments?

  • Solvent Effects : Simulations often assume vacuum; include solvent models (e.g., PCM for DMSO).
  • Conformational Sampling : Use molecular dynamics (MD) to account for cyclohexane ring chair vs. boat conformers. Compare with X-ray crystallography data if available .

Q. What are best practices for reporting synthetic yields in publications?

  • Normalization : Report isolated yields (post-purification) and note losses during chromatography or crystallization.
  • Error Margins : Include triplicate measurements ± standard deviation.
  • Negative Results : Document failed conditions (e.g., solvent incompatibility) to guide future work .

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